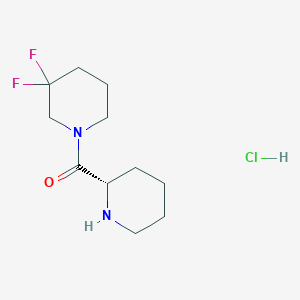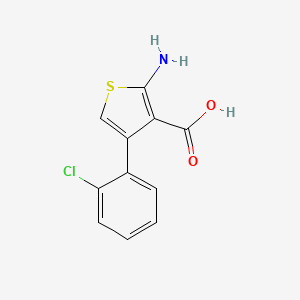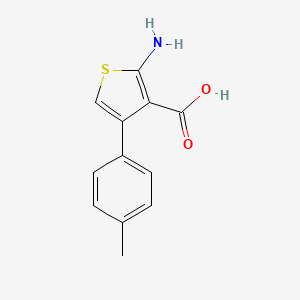![molecular formula C15H21BrN2 B12068694 N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)
N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT 1001, also known as Larazotide acetate, is a synthetic eight amino acid peptide that functions as a tight junction regulator. It is primarily known for its role in reversing leaky junctions to their normally closed state. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of celiac disease and other conditions involving compromised intestinal barrier function .
Vorbereitungsmethoden
The synthesis of AT 1001 involves the assembly of its peptide sequence through standard solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as carbodiimides, and deprotection steps to remove protecting groups. Industrial production methods for AT 1001 would likely involve large-scale solid-phase peptide synthesis, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
AT 1001 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of AT 1001 can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds .
Wissenschaftliche Forschungsanwendungen
AT 1001 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, AT 1001 is employed to investigate the regulation of tight junctions and their role in maintaining intestinal barrier function. In medicine, AT 1001 has shown promise as a therapeutic agent for conditions such as celiac disease, where it helps to restore the integrity of the intestinal barrier. Additionally, AT 1001 has been explored for its potential antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a candidate for drug repurposing efforts .
Wirkmechanismus
The mechanism of action of AT 1001 involves its interaction with tight junction proteins in the intestinal epithelium. By binding to these proteins, AT 1001 helps to regulate the opening and closing of tight junctions, thereby maintaining the integrity of the intestinal barrier. This regulation is crucial for preventing the passage of harmful substances and pathogens into the bloodstream. The molecular targets of AT 1001 include zonulin, a protein that modulates tight junction permeability. By inhibiting zonulin, AT 1001 helps to prevent the disruption of tight junctions and maintain their normal function .
Vergleich Mit ähnlichen Verbindungen
AT 1001 can be compared with other tight junction regulators and nicotinic acetylcholine receptor antagonists. Similar compounds include zonulin inhibitors and other peptides that modulate tight junction function. What sets AT 1001 apart is its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors, which makes it particularly effective in blocking nicotine self-administration in animal models. This unique property highlights its potential as a therapeutic agent for smoking cessation .
Conclusion
AT 1001 is a versatile compound with significant potential in various scientific and medical fields. Its ability to regulate tight junctions and its high affinity for specific nicotinic acetylcholine receptors make it a valuable tool for research and therapeutic applications. As research continues, AT 1001 may find even more uses in the treatment of diseases and the development of new therapeutic strategies.
Eigenschaften
Molekularformel |
C15H21BrN2 |
|---|---|
Molekulargewicht |
309.24 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3 |
InChI-Schlüssel |
UZJWAFOJOSGEKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)

